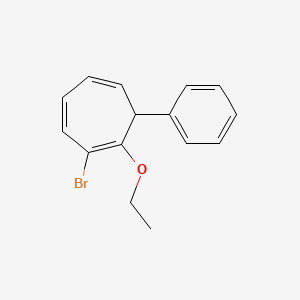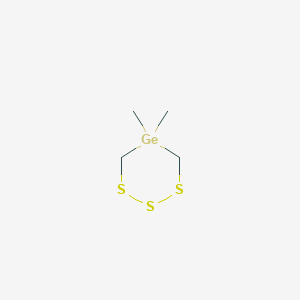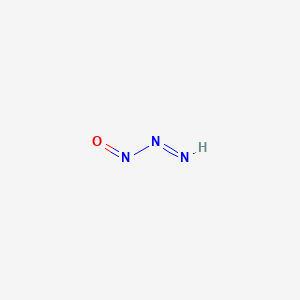
3-Oxotriaz-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxotriaz-1-ene is a nitrogen-containing heterocyclic compound with the molecular formula HN₃O. It is part of the triazene family, which is characterized by the presence of a diazoamino group (–N=NN–). This compound has garnered interest due to its unique structural, biological, and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxotriaz-1-ene typically involves the reaction of hydrazine derivatives with nitroso compounds. One common method is the reaction of hydrazine hydrate with nitrosyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Oxotriaz-1-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triazene oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the diazoamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions include triazene oxides, amines, and substituted triazenes, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Oxotriaz-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Oxotriaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. It can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects, influencing cellular pathways and signaling mechanisms .
Comparaison Avec Des Composés Similaires
1,2,3-Triazene: Shares the triazene core structure but differs in the position of substituents.
1,3,5-Triazine: Another nitrogen-containing heterocycle with different chemical properties.
Tetrazene: Contains an additional nitrogen atom, leading to distinct reactivity.
Uniqueness: 3-Oxotriaz-1-ene is unique due to its specific arrangement of nitrogen atoms and the presence of an oxo group. This structure imparts distinct chemical reactivity and biological activity compared to other triazene derivatives .
Propriétés
Numéro CAS |
90251-10-8 |
|---|---|
Formule moléculaire |
HN3O |
Poids moléculaire |
59.028 g/mol |
Nom IUPAC |
N-iminonitrous amide |
InChI |
InChI=1S/HN3O/c1-2-3-4/h1H |
Clé InChI |
DLEPSVFTDBBTRX-UHFFFAOYSA-N |
SMILES canonique |
N=NN=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


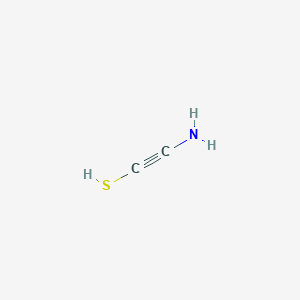


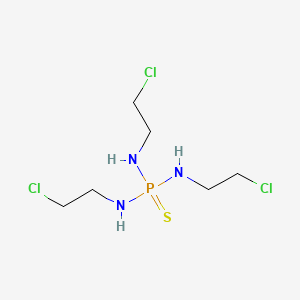
![2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrothiophene-3-carbonitrile](/img/structure/B14368142.png)
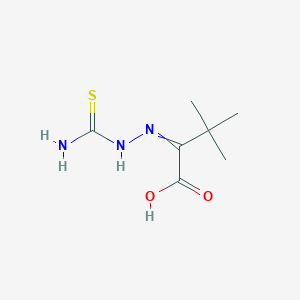
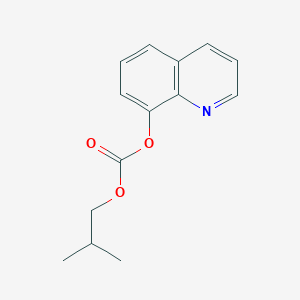


![3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene](/img/structure/B14368173.png)
